

# Foreword: Navigating the Structural Complexity of Halogenated Scaffolds

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## Compound of Interest

Compound Name: *Ethyl 3-bromo-4-chloro-5-methylbenzoate*

CAS No.: 1564628-51-8

Cat. No.: B6318475

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In the landscape of modern drug discovery and materials science, halogenated organic compounds represent a cornerstone of innovation. The unique electronic properties and steric profiles imparted by halogen atoms—particularly bromine and chlorine—offer medicinal chemists and material scientists a powerful toolkit for modulating molecular properties such as metabolic stability, binding affinity, and crystal packing. The molecular formula  $C_{10}H_{10}BrClO_2$ , in particular, presents a fascinating scaffold. Its inherent structural diversity, stemming from a high degree of unsaturation and varied substitution patterns, gives rise to a vast number of potential isomers, each with potentially unique biological activities and physical characteristics.

This guide, written from the perspective of a Senior Application Scientist, is intended for researchers, scientists, and drug development professionals. It is not a rigid set of instructions but rather an in-depth exploration of the principles and state-of-the-art techniques required to confidently determine the molecular weight and elucidate the precise chemical formula and structure of  $C_{10}H_{10}BrClO_2$  derivatives. We will delve into the causality behind experimental choices, providing not just protocols, but a self-validating framework for analysis.

## The Theoretical Foundation: From Formula to Isomeric Possibilities

Before any experimental work commences, a thorough theoretical analysis is indispensable. This foundational step allows us to predict key properties and anticipate the analytical

challenges ahead.

## Calculating the Molecular Weight and Mass

The molecular formula  $C_{10}H_{10}BrClO_2$  provides the necessary information to calculate both the average molecular weight and the monoisotopic mass, two distinct values crucial for different analytical techniques.<sup>[1][2]</sup> The calculation involves summing the atomic weights of the constituent atoms.<sup>[3]</sup>

To perform this calculation, we use the atomic weights of the most common isotopes for monoisotopic mass (primarily used in high-resolution mass spectrometry) and the weighted average atomic masses for the molecular weight (useful for bulk property calculations).

| Element  | Symbol | Atomic Weight (amu) | Monoisotopic Mass (amu) |
|----------|--------|---------------------|-------------------------|
| Carbon   | C      | 12.011              | 12.00000                |
| Hydrogen | H      | 1.008               | 1.00783                 |
| Bromine  | Br     | 79.904              | 78.91834                |
| Chlorine | Cl     | 35.453              | 34.96885                |
| Oxygen   | O      | 15.999              | 15.99491                |

**Monoisotopic Mass Calculation:** This is the mass of the molecule calculated using the mass of the most abundant isotope of each element. It is the precise mass that is measured by high-resolution mass spectrometry.

- $(10 * 12.00000) + (10 * 1.00783) + (1 * 78.91834) + (1 * 34.96885) + (2 * 15.99491) = 275.95526 \text{ Da}$

Several known compounds with the formula  $C_{10}H_{10}BrClO_2$  share this exact monoisotopic mass.<sup>[3][4][5][6]</sup>

**Average Molecular Weight Calculation:** This is calculated using the weighted average of the natural abundances of all stable isotopes of each element.

- $(10 * 12.011) + (10 * 1.008) + (1 * 79.904) + (1 * 35.453) + (2 * 15.999) = 277.487 \text{ g/mol}$

Understanding the distinction between these two values is critical. When a high-resolution mass spectrometer provides a mass of 275.9553, it is a strong confirmation of the elemental composition  $\text{C}_{10}\text{H}_{10}\text{BrClO}_2$ .

## The Labyrinth of Isomerism

A single molecular formula can represent numerous distinct molecules called isomers. For  $\text{C}_{10}\text{H}_{10}\text{BrClO}_2$ , the potential for isomerism is immense, encompassing both constitutional isomerism and stereoisomerism.

- Constitutional Isomers: These isomers have the same molecular formula but different connectivity of atoms. This can manifest as:
  - Positional Isomerism: The halogen atoms, oxygen-containing functional groups (e.g., esters, ethers, carboxylic acids), and alkyl groups can be attached at various positions on the carbon skeleton.
  - Functional Group Isomerism: The atoms can be arranged to form different functional groups, such as a carboxylic acid, an ester, or a ketone with an ether linkage.
  - Skeletal Isomerism: The ten carbon atoms can form different backbones, such as a substituted naphthalene ring system or a phenyl ring with a four-carbon side chain.

The PubChem database lists several constitutional isomers for  $\text{C}_{10}\text{H}_{10}\text{BrClO}_2$ , illustrating this diversity<sup>[3]</sup>:

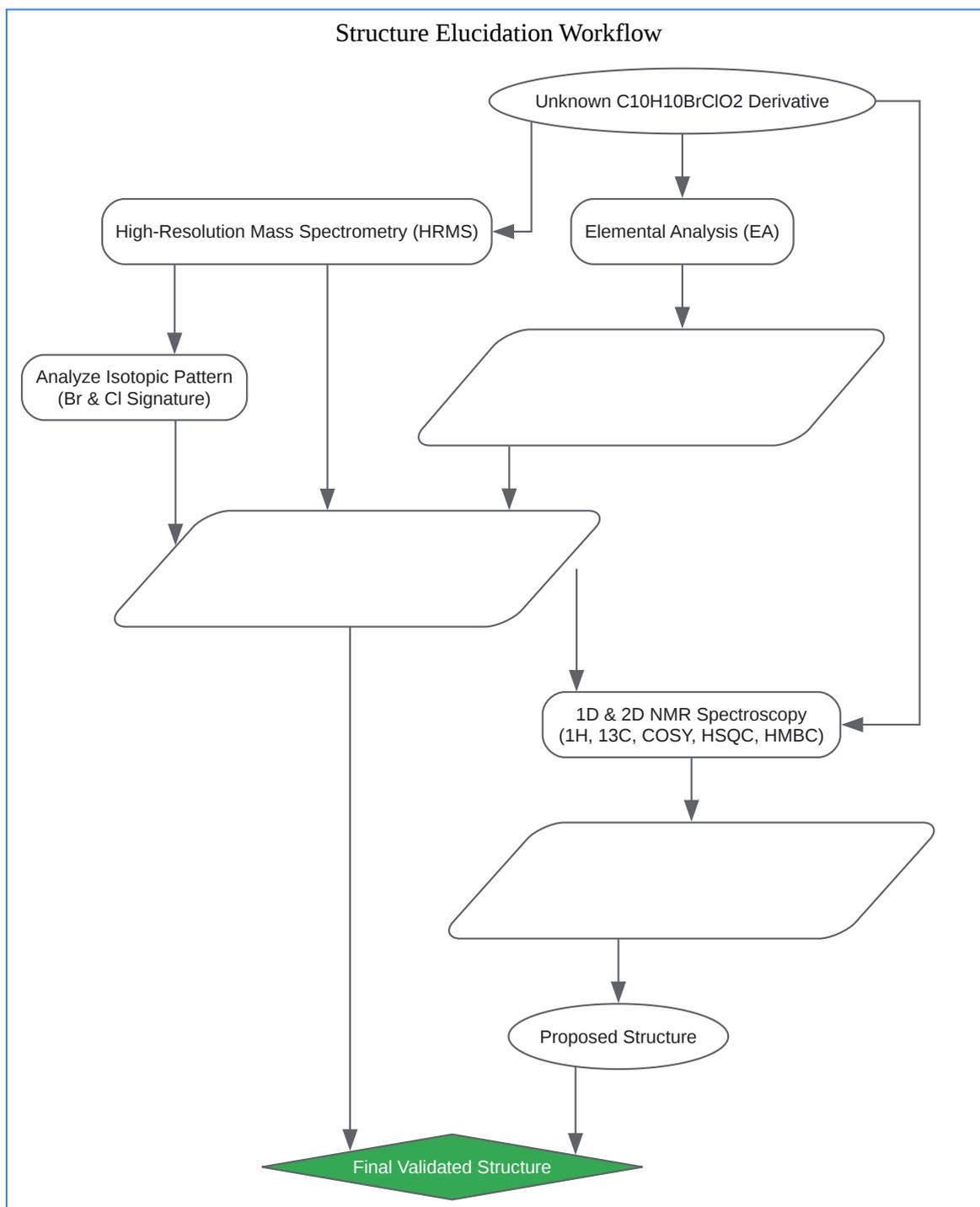
- Propan-2-yl 5-bromo-2-chlorobenzoate<sup>[5]</sup>
- Methyl 2-bromo-3-(4-chlorophenyl)propanoate<sup>[6]</sup>
- 2-bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone<sup>[4]</sup>
- Stereoisomers: These isomers have the same connectivity but differ in the spatial arrangement of their atoms. For  $\text{C}_{10}\text{H}_{10}\text{BrClO}_2$  derivatives, this can include:

- Enantiomers (Optical Isomers): Molecules with a chiral center (a carbon atom bonded to four different groups) will be non-superimposable mirror images.
- Diastereomers: Molecules with multiple chiral centers can have stereoisomers that are not mirror images.

The sheer number of possible isomers underscores why a simple molecular weight determination is insufficient. A combination of sophisticated analytical techniques is required for unambiguous structure elucidation.

## The Analytical Workflow: A Multi-Pillar Approach to Structure Elucidation

Confirming the molecular formula and elucidating the specific structure of a  $C_{10}H_{10}BrClO_2$  derivative requires a synergistic workflow. The primary pillars of this process are Mass Spectrometry (MS) for molecular formula confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the molecular structure, and Elemental Analysis (EA) for orthogonal validation of elemental composition.



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*A typical workflow for structure elucidation.*

## Mass Spectrometry: The First Gatekeeper

High-Resolution Mass Spectrometry (HRMS) is the cornerstone for determining the elemental composition of a molecule.<sup>[7]</sup> Its power lies in its ability to measure mass with extremely high precision, allowing differentiation between compounds with the same nominal mass but different elemental formulas.

Causality: The Isotopic Signature of Bromine and Chlorine A key feature that immediately signals the presence of bromine and/or chlorine in a mass spectrum is their unique isotopic distribution.<sup>[8]</sup>

- Chlorine has two stable isotopes:  $^{35}\text{Cl}$  (75.8% abundance) and  $^{37}\text{Cl}$  (24.2% abundance). This results in a characteristic M+2 peak (a peak two mass units higher than the molecular ion) with an intensity that is approximately one-third of the molecular ion (M) peak.<sup>[9]</sup> The ratio is roughly 3:1.<sup>[8][10]</sup>
- Bromine also has two stable isotopes:  $^{79}\text{Br}$  (50.7% abundance) and  $^{81}\text{Br}$  (49.3% abundance). This leads to an M+2 peak that is nearly equal in intensity to the molecular ion (M) peak.<sup>[9]</sup> <sup>[11]</sup> The ratio is approximately 1:1.<sup>[8][10]</sup>

For a molecule containing one bromine and one chlorine atom, like  $\text{C}_{10}\text{H}_{10}\text{BrClO}_2$ , the mass spectrum will exhibit a complex cluster of peaks for the molecular ion. The most intense peak (M) will correspond to the molecule containing  $^{35}\text{Cl}$  and  $^{79}\text{Br}$ . There will be significant peaks at M+2 (containing either  $^{37}\text{Cl}$  and  $^{79}\text{Br}$  or  $^{35}\text{Cl}$  and  $^{81}\text{Br}$ ) and M+4 (containing  $^{37}\text{Cl}$  and  $^{81}\text{Br}$ ). The relative intensities of this cluster are a definitive fingerprint for the presence of one Br and one Cl atom.

| Number of Halogen Atoms       | M : M+2 Ratio (Approx.) | M : M+2 : M+4 Ratio (Approx.) |
|-------------------------------|-------------------------|-------------------------------|
| 1 Chlorine (Cl)               | 3 : 1                   | -                             |
| 1 Bromine (Br)                | 1 : 1                   | -                             |
| 2 Chlorine (Cl <sub>2</sub> ) | -                       | 9 : 6 : 1                     |
| 2 Bromine (Br <sub>2</sub> )  | -                       | 1 : 2 : 1                     |
| 1 Cl and 1 Br                 | -                       | 3 : 4 : 1                     |

## Protocol 1: High-Resolution Mass Spectrometry (HRMS) Analysis

- Sample Preparation:
  - Accurately weigh approximately 1 mg of the purified derivative.
  - Dissolve the sample in 1 mL of a high-purity solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.
  - Further dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of methanol and water, often with 0.1% formic acid to promote protonation for positive ion mode.[\[7\]](#)
  - Ensure the sample is fully dissolved; filter if any particulate matter is present.
- Instrument Calibration:
  - Calibrate the high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) according to the manufacturer's instructions using a standard calibration solution. Calibration is essential for achieving high mass accuracy.[\[7\]](#)
- Data Acquisition:
  - Ionization Method: Electrospray Ionization (ESI) is a common "soft" ionization technique suitable for many organic molecules, as it minimizes fragmentation.[\[12\]](#)
  - Analysis Mode: Perform the analysis in both positive (ESI+) and negative (ESI-) ion modes to maximize the chance of observing the molecular ion (e.g.,  $[M+H]^+$ ,  $[M+Na]^+$ , or  $[M-H]^-$ ).
  - Mass Range: Set a wide mass range (e.g.,  $m/z$  100-1000) to ensure capture of the molecular ion and any potential fragments.
  - Infusion: Introduce the sample directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
- Data Analysis:

- Identify the molecular ion cluster. For  $C_{10}H_{10}BrClO_2$  in positive mode, this will be the  $[M+H]^+$  ion cluster around  $m/z$  276.9625.
- Use the instrument software to calculate the elemental composition from the measured accurate mass of the monoisotopic peak. The calculated formula should match  $C_{10}H_{10}BrClO_2$  with a mass error of less than 5 ppm.
- Compare the observed isotopic pattern of the molecular ion cluster with the theoretically predicted pattern for a compound containing one bromine and one chlorine atom.

## NMR Spectroscopy: The Structural Architect

While MS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. It is the most powerful tool for elucidating the detailed structure of an organic molecule.<sup>[1][13]</sup> For  $C_{10}H_{10}BrClO_2$  derivatives,  $^1H$  and  $^{13}C$  NMR are fundamental.

- $^1H$  NMR: Provides information about the number of different types of protons, their relative numbers (integration), and their neighboring protons (splitting patterns). Protons on aromatic rings typically appear in the 6.5-8.0 ppm region.<sup>[14]</sup>
- $^{13}C$  NMR: Shows the number of unique carbon environments in the molecule. Aromatic carbons typically resonate between 120-150 ppm.<sup>[14]</sup> The presence of electronegative atoms like O, Cl, and Br will shift the signals of adjacent carbons further downfield.

**Causality: Why NMR is Decisive** For a series of  $C_{10}H_{10}BrClO_2$  isomers, MS data will be identical. However, their NMR spectra will be unique fingerprints. For example, the substitution pattern on an aromatic ring dramatically changes the splitting patterns and chemical shifts of the aromatic protons. A para-substituted ring will show a simpler, more symmetric pattern than a meta- or ortho-substituted ring.<sup>[14]</sup> Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are then used to piece together the full structure by identifying which protons are coupled to each other and which protons are attached to which carbons.

### Protocol 2: $^1H$ and $^{13}C$ NMR Analysis

- Sample Preparation:

- Amount: For a standard NMR instrument, use 5-25 mg for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR.[2]
- Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ). The deuterated solvent is used to avoid overwhelming solvent signals in the  $^1\text{H}$  spectrum.[15]
- Purity: Ensure the sample is free of solid particles, which can degrade spectral quality. Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry NMR tube.[15]
- Standard: Tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shift scale to 0 ppm, although residual solvent peaks can also be used for referencing.[2]
- Data Acquisition:
  - Acquire a standard one-dimensional (1D)  $^1\text{H}$  spectrum.
  - Acquire a proton-decoupled 1D  $^{13}\text{C}$  spectrum. This is a longer experiment due to the low natural abundance of the  $^{13}\text{C}$  isotope.
  - If the structure is not immediately obvious from the 1D spectra, acquire 2D NMR data (e.g., COSY, HSQC, HMBC) to establish connectivities.
- Data Analysis:
  - $^1\text{H}$  Spectrum:
    - Assign chemical shifts ( $\delta$ ) to each signal.
    - Integrate the signals to determine the relative number of protons for each signal.
    - Analyze the multiplicity (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.
  - $^{13}\text{C}$  Spectrum:

- Count the number of signals to determine the number of unique carbon environments. This can provide clues about molecular symmetry.
- 2D Spectra:
  - Use COSY to identify proton-proton couplings (H-C-C-H).
  - Use HSQC to identify direct one-bond proton-carbon correlations (C-H).
  - Use HMBC to identify long-range (2-3 bond) proton-carbon correlations, which is critical for connecting different fragments of the molecule.

## Elemental Analysis: The Final Checkpoint

Elemental Analysis (EA) provides a quantitative determination of the mass percentages of carbon, hydrogen, and other elements in a sample. It serves as a crucial, independent verification of the molecular formula determined by HRMS. For halogenated compounds, this technique confirms the ratio of elements and the overall purity of the synthesized derivative. The most common method is combustion analysis.<sup>[16]</sup>

Causality: An Orthogonal Validation While HRMS provides a highly precise mass-to-charge ratio, elemental analysis provides the percentage composition of the elements.<sup>[17]</sup> If a synthesized compound is pure, the experimentally determined percentages of C and H should match the theoretical values calculated from the formula  $C_{10}H_{10}BrClO_2$  within a narrow margin (typically  $\pm 0.4\%$ ). This provides a high degree of confidence that the sample is indeed the desired compound and is free from significant impurities.

## Conclusion: A Unified Strategy for Certainty

The determination of the molecular weight and formula of a  $C_{10}H_{10}BrClO_2$  derivative is a multi-faceted process that relies on the convergence of evidence from several analytical techniques. A high-resolution mass spectrum provides the molecular formula with high confidence, particularly when the characteristic isotopic pattern of bromine and chlorine is observed. However, given the vast isomeric possibilities, this information alone is insufficient. Unambiguous structure elucidation is only achieved through the detailed mapping provided by 1D and 2D NMR spectroscopy. Finally, elemental analysis offers a fundamental, quantitative confirmation of the elemental composition, validating the purity of the material under

investigation. By judiciously applying this integrated workflow, researchers can navigate the complexities of these halogenated scaffolds with a high degree of scientific rigor and certainty.

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